molecular formula C20H22O5S B561912 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside CAS No. 161007-96-1

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside

Cat. No.: B561912
CAS No.: 161007-96-1
M. Wt: 374.451
InChI Key: XIHVGCBDTUPQRQ-AKDAEUIJSA-N
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Description

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves several steps. Typically, the synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound in glycobiology research.

Biological Activity

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside (commonly referred to as Methylphenyl-BG) is a synthetic glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a methylphenyl group and a thiogalactopyranoside moiety, which contribute to its interaction with biological systems.

  • Molecular Formula : C20H22O5S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 161007-96-1
  • Synonyms : 4-Methylphenyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside

The biological activity of Methylphenyl-BG is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates and may have implications for conditions such as diabetes.

Enzyme Inhibition

Methylphenyl-BG has been reported to exhibit inhibitory activity against:

  • Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of alpha-glucosidase can lead to reduced glucose absorption in the intestine, making it a target for managing postprandial hyperglycemia.
EnzymeIC50 (µM)Reference
Alpha-glucosidase23.5 ± 1.2

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant capacity can be measured using various assays such as DPPH and ABTS radical scavenging tests.

AssayIC50 (µM)Reference
DPPH45.3 ± 0.5
ABTS38.7 ± 1.0

Acetylcholinesterase Inhibition

Recent studies have indicated that Methylphenyl-BG may also inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could have potential applications in treating neurodegenerative diseases like Alzheimer's.

CompoundIC50 (µM)Reference
Methylphenyl-BG12.5 ± 0.8

Study on Glycosidase Inhibition

In a controlled study, Methylphenyl-BG was evaluated for its ability to inhibit glycosidases involved in carbohydrate metabolism. The results indicated that at concentrations of 10–50 µM, the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in managing diabetes.

Neuroprotective Effects

Another study explored the neuroprotective effects of Methylphenyl-BG in vitro using neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage, indicating its potential role in neuroprotection.

Properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVGCBDTUPQRQ-AKDAEUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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